molecular formula C26H22N2O8S B11155932 [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate

[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B11155932
M. Wt: 522.5 g/mol
InChI Key: MPEOXLLJVOPMPR-UHFFFAOYSA-N
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Description

[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound with a unique structure that combines chromenone and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core through a condensation reaction between a suitable aldehyde and a phenol derivative. The nitro group is introduced via nitration, and the sulfonamide linkage is formed through a sulfonylation reaction with the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitrophenyl groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction of the nitro group produces an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its chromenone core is known for its fluorescence properties, which can be exploited in imaging studies.

Medicine

Medically, the compound’s sulfonamide group suggests potential applications as an antimicrobial agent. Additionally, its ability to interact with biological targets makes it a candidate for drug development, particularly in cancer and infectious disease research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate apart is its combination of a chromenone core and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C26H22N2O8S

Molecular Weight

522.5 g/mol

IUPAC Name

[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C26H22N2O8S/c1-16-3-10-21(11-4-16)37(33,34)27-14-13-24(29)36-20-9-12-22-23(15-20)35-17(2)25(26(22)30)18-5-7-19(8-6-18)28(31)32/h3-12,15,27H,13-14H2,1-2H3

InChI Key

MPEOXLLJVOPMPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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